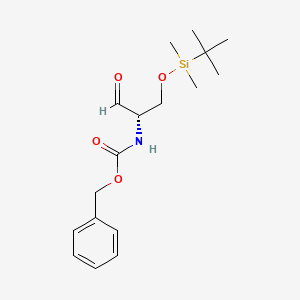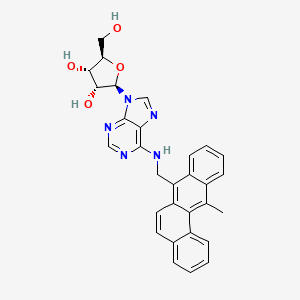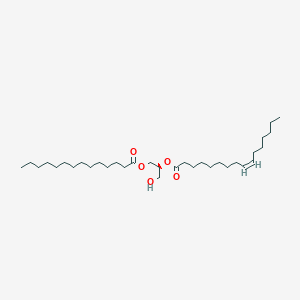
1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate is a complex organic compound that belongs to the class of esters. Esters are commonly found in fats and oils and are known for their pleasant fragrances. This compound is characterized by its long hydrocarbon chains and ester functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate typically involves esterification reactions. One common method is the reaction between an alcohol and a carboxylic acid in the presence of an acid catalyst. For this compound, the alcohol component is 1-hydroxy-3-(tetradecanoyloxy)propan-2-ol, and the carboxylic acid component is hexadec-9-enoic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and cosmetic products due to its ester functional groups.
Mécanisme D'action
The mechanism of action of (S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release fatty acids and alcohols, which may interact with cellular membranes and enzymes. These interactions can modulate various biological processes, such as inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl oleate: An ester of ethanol and oleic acid, commonly used as a solvent and in pharmaceuticals.
Methyl palmitate: An ester of methanol and palmitic acid, used in biodiesel production and cosmetics.
Glyceryl monostearate: An ester of glycerol and stearic acid, used as an emulsifier in food and cosmetics.
Uniqueness
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate is unique due to its specific combination of long hydrocarbon chains and ester functional groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C33H62O5 |
|---|---|
Poids moléculaire |
538.8 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C33H62O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,31,34H,3-12,14,16-30H2,1-2H3/b15-13-/t31-/m0/s1 |
Clé InChI |
SSKSBJYFDDMVGX-QDPLMGLHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


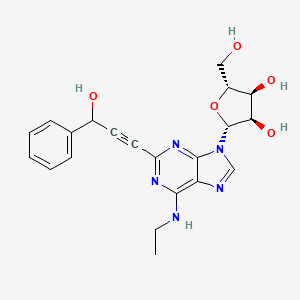


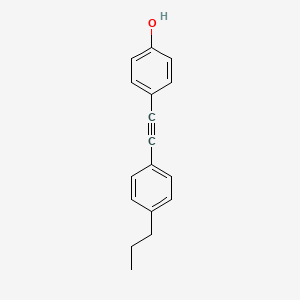
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
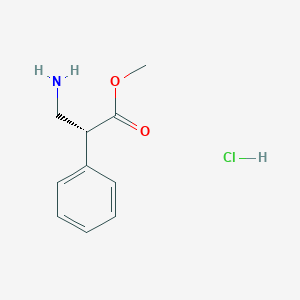
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
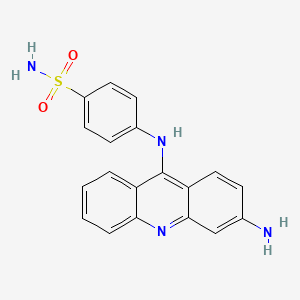
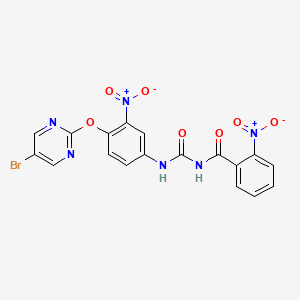
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
